Aluminum zinc oxide

描述

Aluminum zinc oxide is a compound that combines zinc oxide with aluminum to enhance its properties. This material is known for its high transparency in the visible spectrum and excellent electrical conductivity, making it a valuable component in various technological applications such as solar cells, touch panels, and flat-panel displays .

Synthetic Routes and Reaction Conditions:

Sol-Gel Spin Coating Technique: This method involves preparing this compound nanorods with a specific aluminum content.

Hydrothermal Treatment: This technique involves using zinc acetate and aluminum nitrate as precursors.

Industrial Production Methods:

Chemical Vapor Deposition (CVD): This method is widely used for the industrial production of this compound thin films.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form aluminum oxide and zinc oxide.

Common Reagents and Conditions:

Aluminothermic Reaction: This reaction involves the reduction of zinc oxide with aluminum at high temperatures.

Major Products:

- Aluminum Oxide (Al2O3)

- Zinc (Zn)

Chemistry:

- Catalysis: this compound is used as a catalyst in various chemical reactions due to its high surface area and reactivity .

Biology and Medicine:

- Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in medical applications such as wound dressings and coatings for medical devices .

Industry:

作用机制

The mechanism by which aluminum zinc oxide exerts its effects is primarily through its electrical and optical properties. The aluminum doping enhances the electrical conductivity of zinc oxide by increasing the number of free charge carriers. This makes it an excellent material for applications requiring efficient electron transport . Additionally, the high transparency of this compound in the visible spectrum allows it to be used in optoelectronic devices without obstructing light .

相似化合物的比较

- Indium Tin Oxide (ITO): Like aluminum zinc oxide, indium tin oxide is a transparent conductive oxide used in various electronic applications. this compound is more cost-effective and environmentally friendly .

- Fluorine-doped Tin Oxide (FTO): This compound is another alternative to this compound, offering similar electrical and optical properties but with different chemical stability and processing conditions .

Uniqueness:

生物活性

Aluminum zinc oxide (AZO) is a compound that has garnered significant attention due to its unique properties and potential applications in various fields, including electronics, medicine, and nanotechnology. This article focuses on the biological activity of AZO, particularly its toxicity and effects on cellular mechanisms, drawing from diverse research studies and findings.

Overview of this compound

This compound is a semiconductor material characterized by its high optical transparency and electrical conductivity. It is often used in the fabrication of thin films for electronic devices. The incorporation of aluminum into zinc oxide enhances its properties, making it suitable for applications in optoelectronics, sensors, and as a photocatalyst.

Mechanisms of Toxicity

Research indicates that AZO nanoparticles can induce various biological responses, particularly oxidative stress and inflammation. The following mechanisms have been identified:

- Reactive Oxygen Species (ROS) Production : Exposure to AZO nanoparticles can lead to increased ROS levels in cells, which may result in cellular damage and apoptosis .

- Alteration of Gene Expression : Studies have shown that AZO affects the expression of genes related to oxidative stress response, such as mitochondrial transcription factor A (mtTFA) and tumor suppressor protein p53. These changes can disrupt normal cellular functions and contribute to toxicity .

- Cytokine Production : AZO exposure has been linked to elevated levels of pro-inflammatory cytokines, indicating an inflammatory response that may exacerbate tissue damage .

Case Studies

-

Neurotoxicity in Rats :

A study investigated the effects of aluminum oxide and zinc oxide nanoparticles on rat brain function. The results demonstrated significant neurotoxicity characterized by increased oxidative stress markers and altered neurotransmitter levels. Histological examinations confirmed neuronal damage associated with nanoparticle exposure . -

Reproductive Toxicity :

Another study focused on the reproductive toxicity of aluminum oxide and zinc oxide nanoparticles in male rats. The findings indicated that exposure led to testicular damage, DNA fragmentation, and alterations in hormone levels. These effects were attributed to oxidative stress and inflammation induced by the nanoparticles .

Summary of Biological Effects of AZO Nanoparticles

| Study | Organism | Main Findings | Key Mechanisms |

|---|---|---|---|

| Sarkar et al. (2022) | Rats | Neurotoxicity; increased ROS | Oxidative stress, gene expression changes |

| Jnanoparticle et al. (2022) | Male Rats | Reproductive toxicity; testicular damage | DNA fragmentation, hormonal imbalance |

| Dovepress et al. (2022) | Human Cells | Cytotoxicity; altered cell viability | p53 pathway activation, inflammatory response |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxicity : AZO nanoparticles exhibit dose- and time-dependent cytotoxic effects on various cell types, including human alveolar epithelial cells. The cytotoxicity is influenced by particle size and surface characteristics .

- Cell Viability : Proteomic profiling revealed that exposure to AZO nanoparticles alters proteins involved in apoptosis and cell cycle regulation, further implicating their role in cytotoxic mechanisms .

- Inflammatory Responses : The induction of inflammatory cytokines upon exposure to AZO suggests a potential risk for chronic inflammatory conditions with prolonged exposure to these nanoparticles .

科学研究应用

Optoelectronic Devices

AZO is extensively used in optoelectronic devices such as light-emitting diodes (LEDs), solar cells, and flat-panel displays. Its ability to serve as a transparent conductive oxide (TCO) makes it a suitable alternative to indium tin oxide (ITO), which is more expensive and less abundant .

- Case Study: Solar Cells

AZO thin films have been integrated into silicon heterojunction solar cells, demonstrating improved efficiency due to their excellent optical properties and conductivity . The uniformity and low resistivity of AZO films contribute significantly to the performance of these solar cells.

Transparent Conductive Films

The application of AZO as a transparent conductive film is particularly relevant in the manufacturing of touch screens and displays. Its low cost, non-toxicity, and earth-abundance make it a compelling choice for large-scale production .

| Property | AZO | ITO |

|---|---|---|

| Resistivity | ||

| Transparency | High | High |

| Cost | Low | High |

| Toxicity | Non-toxic | Toxic |

Sensors and Piezoelectric Devices

AZO's piezoelectric properties enable its use in sensors and transducers. Research indicates that AZO can be effectively utilized in micro- and nano-devices where precise control over material properties is crucial .

- Case Study: Chemical Sensors

AZO has been employed in the development of chemical sensors that utilize its electrical properties to detect various gases, showcasing its potential in environmental monitoring applications .

Plasmonic Applications

Recent studies have explored the use of AZO in plasmonic metamaterials, where its tunable optical properties allow for applications in advanced optics and photonics . The ability to manipulate light at the nanoscale opens new avenues for developing efficient light-harvesting systems.

Growth Techniques

AZO can be synthesized using various methods including atomic layer deposition (ALD), sputtering, and sol-gel techniques. ALD has been particularly noted for producing uniform coatings on complex substrates, which is critical for applications requiring high precision .

- Table: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Atomic Layer Deposition (ALD) | High uniformity, conformal coatings | Slower deposition rates |

| Sputtering | Fast deposition | Less uniformity on complex shapes |

| Sol-Gel | Simple process | Requires post-deposition treatments |

Performance Metrics

The performance metrics of AZO films have been extensively studied, revealing that variations in aluminum doping concentration significantly affect their electrical and optical properties. For instance, optimal doping levels can reduce sheet resistance while maintaining high transparency .

属性

IUPAC Name |

dialuminum;dizinc;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.5O.2Zn/q2*+3;5*-2;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAONJTDQXUSBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

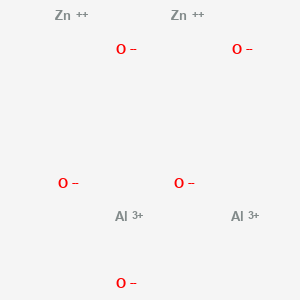

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Zn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12068-53-0 | |

| Record name | Aluminum zinc oxide (Al2ZnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。